Product packaging for Spiro[chromene-2,3'-pyrrolidine](Cat. No.:)

Spiro[chromene-2,3'-pyrrolidine]

Cat. No.: B8700787
M. Wt: 187.24 g/mol
InChI Key: CXYUYMGDCIRGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[chromene-2,3'-pyrrolidine] is a synthetically versatile spirocyclic scaffold of significant interest in medicinal chemistry and anticancer research . The spirocyclic architecture, featuring two rings connected by a single quaternary atom, provides conformational rigidity that is highly valuable in drug discovery, as it can reduce the entropy penalty upon binding to biological targets . This compound class has demonstrated promising antiplasmodial activity against chloroquine-resistant Plasmodium falciparum strains, with one analog (UCF 201) exhibiting an EC₅₀ of 350 nM and selectivity over human cells . A key research value of this chemotype is its novel mechanism of action, which is distinct from current antimalarials, and its ability to inhibit all intraerythrocytic life-cycle stages of the malaria parasite, including ring, trophozoite, and schizont stages, as well as merozoite invasion . Furthermore, related spiro[chromane-2,4'-piperidine] functionalized compounds are investigated for their anticancer potential and other therapeutic applications . The physicochemical properties of this scaffold are often favorable, frequently complying with Lipinski's rule of five, which suggests good drug-likeness and oral bioavailability potential . This product is intended for research and development purposes only. For Research Use Only. Not intended for diagnostic or therapeutic use, or for administration to humans or animals. Researchers are advised to consult the Certificate of Analysis for detailed specifications and characterization data for the specific lot received.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B8700787 Spiro[chromene-2,3'-pyrrolidine]

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

spiro[chromene-2,3'-pyrrolidine]

InChI

InChI=1S/C12H13NO/c1-2-4-11-10(3-1)5-6-12(14-11)7-8-13-9-12/h1-6,13H,7-9H2

InChI Key

CXYUYMGDCIRGNO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12C=CC3=CC=CC=C3O2

Origin of Product

United States

Synthetic Methodologies for Spiro Chromene 2,3 Pyrrolidine and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of the spiro[chromene-2,3'-pyrrolidine] core reveals that the most logical and widely adopted disconnection strategy involves the [3+2] cycloaddition reaction. This approach simplifies the complex spirocyclic system into two key synthons: a dipolarophile and a 1,3-dipole.

The primary disconnection occurs at the C-C and C-N bonds formed during the cycloaddition, which breaks apart the pyrrolidine (B122466) ring. This leads to:

A chromene-based dipolarophile . Typically, this is an α,β-unsaturated carbonyl compound, such as a 2-arylidene-chroman-4-one or a 2H-chromene-3-carbaldehyde, where the exocyclic double bond acts as the 2π-electron component for the cycloaddition.

An azomethine ylide as the 1,3-dipole. This reactive intermediate is the source of the three atoms (C-N-C) that form the pyrrolidine ring.

This retrosynthetic pathway is highly convergent and allows for the introduction of diversity at multiple points in the final molecule by varying the substituents on either the chromene precursor or the components used to generate the azomethine ylide.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecular architectures like spiro[chromene-2,3'-pyrrolidine]s. nih.govresearchgate.net These reactions, in which three or more reactants combine in a single synthetic operation, are prized for their operational simplicity, efficiency, and atom economy. nih.gov The most prominent MCR strategy for this scaffold is the 1,3-dipolar cycloaddition, which often proceeds in a one-pot fashion. nih.govrsc.org

The [3+2] cycloaddition reaction between an azomethine ylide and a suitable chromene-based dipolarophile is the cornerstone for constructing the spiro[chromene-2,3'-pyrrolidine] framework. rsc.orgresearchgate.net This reaction is highly regio- and stereoselective, enabling the formation of multiple new stereogenic centers, including a spiro-quaternary carbon, with high control. nih.gov The reaction proceeds through a concerted mechanism, leading to the formation of the five-membered pyrrolidine ring fused at the C2 position of the chromene. nih.govmdpi.com

The success of the 1,3-dipolar cycloaddition is critically dependent on the in situ generation of a reactive azomethine ylide. nih.gov These nitrogen-based three-atom components are transient and are typically produced in the presence of the dipolarophile to ensure efficient trapping. nih.govmdpi.com Several methods have been developed for this purpose.

####### 2.2.1.1.1. From Isatin (B1672199) Derivatives and Secondary Amino Acids

A widely employed and efficient method for generating non-stabilized azomethine ylides is the thermal decarboxylative condensation of an isatin derivative with a secondary α-amino acid, such as L-proline or sarcosine (B1681465). nih.govnih.gov This reaction forms a zwitterionic intermediate that readily loses carbon dioxide to yield the desired 1,3-dipole. nih.gov

This one-pot, three-component reaction involves the isatin, the amino acid, and a chromene derivative as the dipolarophile. For instance, the reaction of isatin, L-proline, and a 2H-chromene-3-carbaldehyde in ethanol (B145695) can produce the corresponding spiro[chromeno[3,4-a]pyrrolizine-11,3′-indoline] derivatives. rsc.org This approach has been utilized to synthesize a variety of fused polyheterocyclic spiro-pyrrolidine oxindoles. nih.gov The reaction conditions can be varied, including conventional heating and microwave irradiation, to optimize yields and reaction times. rsc.orgtandfonline.com

Table 1: Synthesis of Spiro[chromene-2,3'-pyrrolidine] Derivatives via Isatin and L-proline

Dipolarophile Amino Acid Solvent Method Yield (%) Reference
2H-Chromene-3-carbaldehyde L-Proline Ethanol Microwave 85-92 rsc.org
Coumarin derivative L-Proline Methanol Stirring (24h) 22 nih.gov
2H-Chromene-3-carbaldehyde L-Proline Ethanol Microwave 65 tandfonline.com

####### 2.2.1.1.2. From Pyrrolidine and Aromatic Aldehydes

An alternative route for generating azomethine ylides involves the reaction of a secondary amine, such as pyrrolidine, with an aldehyde. rsc.orgunimi.it This method has been successfully applied to the synthesis of complex spiro heterocyclic compounds. An acetic acid-promoted three-component reaction between an aldehyde, pyrrolidine, and a 3-alkylidene-2-oxindole (as the dipolarophile) yields spiroindoles with good yields and high diastereoselectivity. rsc.orgunimi.it The proposed mechanism involves the β-C–H functionalization of pyrrolidine, which then generates the azomethine ylide intermediate that undergoes the subsequent 1,3-dipolar cycloaddition. rsc.org

####### 2.2.1.1.3. Other Dipole Precursors

While the isatin/amino acid and amine/aldehyde routes are prevalent, other precursors can also generate azomethine ylides for these cycloadditions. For example, isoquinolinium salts can react in the presence of a base like triethylamine to form ylides that subsequently react with dipolarophiles such as 3-arylideneindoline-2-ones to produce spiro pyrrolidine oxindoles. rsc.org Additionally, N-metalated azomethine ylides or those generated from the thermal rearrangement of specific aziridines can also serve as dipole precursors, although these methods are less commonly applied to the synthesis of the spiro[chromene-2,3'-pyrrolidine] system itself. The versatility in generating these reactive intermediates allows for broad synthetic flexibility. nih.gov

Generation of Azomethine Ylides

Condensation Reactions

Condensation reactions, often as part of a domino or cascade sequence, provide another important avenue for the synthesis of spiro[chromene-2,3'-pyrrolidine] and its analogues. These multi-step, one-pot processes are highly efficient and atom-economical.

Knoevenagel condensation is a key initial step in many multicomponent reactions leading to spiro-chromene derivatives. This reaction involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone. In the context of spiro[chromene-2,3'-pyrrolidine] synthesis, the Knoevenagel condensation can be used to generate a reactive intermediate which then undergoes further transformations. For example, a cascade Knoevenagel/Michael/cyclization sequence has been employed for the asymmetric synthesis of spiro[4H-chromene-3,3'-oxindoles] nih.govpreprints.org. In this approach, the reaction of isatins, malononitrile, and sesamol is catalyzed by a quinidine-derived squaramide, where the initial Knoevenagel condensation between isatin and malononitrile forms a reactive Knoevenagel adduct nih.govmdpi.com.

Following the Knoevenagel condensation, a Michael addition is often the next step in the cascade. The Michael adduct is formed by the conjugate addition of a nucleophile to the activated alkene generated in the Knoevenagel step. In the synthesis of spiro[4H-chromene-3,3'-oxindoles], the sesamol acts as the Michael donor, adding to the Knoevenagel adduct of isatin and malononitrile nih.govpreprints.org. This Michael addition is a crucial bond-forming step that sets the stage for the final cyclization.

The final step in these condensation-based multicomponent reactions is an intramolecular cyclization that forms the chromene ring and establishes the spirocyclic center. After the Michael addition, the resulting intermediate undergoes a cyclization, often through the attack of a phenolic hydroxyl group onto a nitrile or another electrophilic center, followed by tautomerization to yield the stable spiro[4H-chromene] product. This entire sequence from Knoevenagel condensation through Michael addition to intramolecular cyclization occurs in a single pot, highlighting the efficiency of these cascade reactions nih.govpreprints.org. While direct examples leading to spiro[chromene-2,3'-pyrrolidine] via this exact cascade are less common in the provided results, the principle is demonstrated in the synthesis of structurally related spiro[chromene-3,3'-oxindoles]. The synthesis of 3,3′-pyrrolidonyl spirooxindole derivatives has also been achieved through a Knoevenagel–Michael–cyclization multicomponent reaction rsc.org.

Moreover, intramolecular cycloadditions of azomethine ylides, where the dipole and the dipolarophile are part of the same molecule, represent a powerful strategy for constructing complex fused pyrrolidine systems, which can be part of a spiro-scaffold nih.govnih.gov.

Other Multicomponent Strategies

Beyond the well-defined cycloaddition and condensation cascades, other multicomponent reactions (MCRs) have been developed for the efficient one-pot synthesis of spiro[chromene-2,3'-pyrrolidine] derivatives. These MCRs often combine elements of the previously discussed reactions in novel ways or involve different reaction pathways altogether.

One such strategy involves a three-component cyclization of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, N-substituted isatins, and primary amines to produce a library of 2H-spiro-[chromeno[2,3-c]pyrrole-1,3'-indoline]-2',3,9-triones researchgate.net. This method is highly versatile and allows for the generation of a wide range of derivatives.

Another example is the one-pot, three-component reaction between ninhydrin, substituted 1,3-dicarbonyls, and 2-naphthol or 2-naphthalene thiol, which proceeds via a Knoevenagel–Michael cascade to yield spiroindene-1,3-dione-benzochromene or thio-chromene derivatives bohrium.com. While not forming a pyrrolidine ring, this demonstrates the utility of MCRs in constructing spiro-chromene systems.

The following table presents a summary of various multicomponent strategies.

Reaction TypeReactantsProductKey FeaturesReference
Three-component cyclizationMethyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, N-substituted isatins, primary amines2H-spiro-[chromeno[2,3-c]pyrrole-1,3'-indoline]-2',3,9-trionesHigh versatility, combinatorial library synthesis researchgate.net
Cascade Knoevenagel/Michael/cyclizationIsatins, malononitrile, sesamolSpiro[4H-chromene-3,3'-oxindoles]Organocatalytic, asymmetric synthesis nih.govpreprints.org
One-pot three-component 1,3-dipolar cycloaddition2-phenyl-nitrochromenes, indane-1,3-dione, L-proline/pipecolic acidSpiro indanone pyrrolidine/piperidine (B6355638) fused nitrochromeneMicrowave-assisted, good yields researchgate.net

Reaction Conditions and Green Chemistry Aspects

Modern synthetic methodologies increasingly focus on sustainability, emphasizing the use of safer solvents, reducing energy consumption, and simplifying purification processes.

Solvent-free, or mechanochemical, synthesis represents a significant advancement in green chemistry. These reactions, often conducted by grinding or milling solid reactants, can reduce waste, shorten reaction times, and sometimes lead to different reactivity or selectivity compared to solution-phase synthesis.

The synthesis of spiro-pyrrolidine derivatives has been successfully achieved under mechanochemical conditions. For example, spiro[indole-pyrrolidine] derivatives are readily synthesized in high yields by the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives nih.govnih.gov. The reaction is performed by milling the reactants with a catalytic amount of piperidine for as little as 15-20 minutes at room temperature, resulting in excellent yields nih.govnih.gov. This protocol is noted for its experimental simplicity and for being an environmentally friendly alternative to volatile organic solvents nih.govnih.gov.

Furthermore, the synthesis of certain spiro-chromeno derivatives using Keggin heteropolyacids has also been effectively carried out under solvent-free conditions, yielding products in 70–90% yields within short reaction times nih.gov. These examples demonstrate the viability and advantages of eliminating solvents in the synthesis of complex spiro-heterocycles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a powerful tool for the rapid and efficient construction of complex molecular architectures, including spiro heterocycles. nih.gov This technique utilizes microwave radiation to heat reactions, which often leads to a dramatic reduction in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govresearchgate.net The uniform heating provided by microwave irradiation is particularly effective for the synthesis of heterocyclic compounds. researchgate.net

In the context of spiro[chromene-2,3'-pyrrolidine] and related derivatives, microwave irradiation has been successfully employed in multicomponent reactions (MCRs). For instance, the synthesis of spiro indenoquinoxaline pyrrolidine-fused nitrochromenes has been achieved with good-to-high yields through a microwave-assisted MCR. rsc.org This process involves the 1,3-dipolar cycloaddition of azomethine ylides to 3-nitro-2H-chromene derivatives, which are themselves prepared under microwave irradiation. rsc.org

The key advantages of using microwave assistance are the significant acceleration of reaction rates and improved yields. nih.gov For example, a reaction to produce a spiro-compound that required 5 hours of refluxing in ethanol to achieve a 42-48% yield could be completed in just 15 minutes under microwave heating at 140°C, with the yield increasing to 81-85%. nih.gov This efficiency is a hallmark of microwave-assisted synthesis. nih.gov

Several studies have highlighted the utility of this method for creating libraries of spiro compounds. A variety of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] were synthesized in excellent yields using a microwave-assisted three-component reaction of 1H-pyrazol-5-amine, isatin, and dimedone in a green deep eutectic solvent. nih.gov This method is noted for being clean, inexpensive, simple, and scalable without the need for chromatographic purification. nih.gov

ReactantsConditionsProductYieldReference
Ninhydrin, Phenylenediamine, L-proline, Nitrostyrene derivativesMicrowave irradiation, Green solventSpiro indeno[1,2-b]quinoxaline-11,3′-pyrrolizine derivatives88–98% nih.gov
1H-Pyrazol-5-amine, Isatin, DimedoneMicrowave irradiation (60 °C), Choline chloride/lactic acid (NDDES)Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines]Excellent nih.gov
3-acetyl-coumarins, ninhydrin, sarcosine, and 1,2-phenylenediaminesMicrowave irradiation, EthanolSpiro indeno quinoxaline pyrrolidine fused nitro-chromene derivativesHigh efficiency tandfonline.com
Table 1: Examples of Microwave-Assisted Synthesis of Spiro Pyrrolidine Derivatives.

Aqueous Media Reactions

The use of water as a reaction solvent is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional volatile organic solvents. nih.gov The synthesis of spiro[pyrrolidine] derivatives, including those related to the spiro[chromene-2,3'-pyrrolidine] core, has been effectively demonstrated in aqueous media.

One-pot, three-component condensation reactions are particularly well-suited to aqueous conditions. For example, the synthesis of novel spiro[chromeno[2,3-d]pyrimidine-5,3′-indoline]-tetraone derivatives has been accomplished by reacting barbituric acids, isatins, and cyclohexane-1,3-diones in refluxing water with a catalytic amount of p-toluenesulfonic acid (p-TSA). researchgate.netnih.gov This approach highlights the feasibility of complex heterocyclic synthesis in an environmentally benign solvent. researchgate.netnih.gov

Similarly, the synthesis of spiro[indole–pyrrolidine] derivatives has been achieved in high to excellent yields through the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives in water at room temperature, catalyzed by piperidine. mdpi.com This method is praised for its experimental simplicity, short reaction times, and excellent yields, presenting a viable green alternative to conventional methods. nih.govmdpi.com The optimal conditions for this one-pot synthesis were established using water as the reaction solvent. mdpi.com

The development of catalyst-free systems in aqueous media further enhances the green credentials of these synthetic routes. A one-pot, three-component strategy for synthesizing spiroindene-1,3dione-benzochromene derivatives has been developed under neat or aqueous conditions without the need for a catalyst. tandfonline.com This Knoevenagel–Michael cascade reaction proceeds with high product yields (82-94%) and is cost-effective. tandfonline.com

ReactantsCatalyst/ConditionsProductYieldReference
Barbituric acids, Isatins, Cyclohexane-1,3-dionesp-TSA, Refluxing waterSpiro[chromeno[2,3-d]pyrimidine-5,3′-indoline]-tetraonesNot specified nih.gov
Indole-2,3-dione, Malononitrile, Isothiocyanate derivativesPiperidine, Water, Room temperatureSpiro[indole–pyrrolidine] derivativesHigh to excellent mdpi.com
Ninhydrin, Substituted 1,3-dicarbonyls, 2-Naphthol/2-Naphthalene thiolCatalyst-free, Aqueous conditionsSpiroindene-1,3dione-benzochromene/thio-chromene derivatives82-94% tandfonline.com
Isatoic anhydride, Isatin derivatives, Primary aminesβ-cyclodextrin, Aqueous mediumSpiro[indoline-3,2′-quinazoline]-2,4′(3′H)-dionesNot specified rsc.org
Table 2: Synthesis of Spiro Heterocycles in Aqueous Media.

Atom Economy and Sustainability Considerations

The principles of green chemistry, particularly atom economy, are central to modern synthetic design. nih.gov Atom economy emphasizes the maximization of the incorporation of all materials used in the process into the final product. nih.gov Multicomponent reactions (MCRs), which are frequently used to synthesize spiro[chromene-2,3'-pyrrolidine] and its analogs, are inherently atom-economical as they combine multiple reactants in a single step to form a complex product, thereby reducing waste and operational steps. nih.gov

The 1,3-dipolar cycloaddition reactions used to form the pyrrolidine ring are excellent examples of atom-economical processes. researchgate.net These reactions, particularly when performed as part of a multicomponent sequence, can achieve quantitative yields and high selectivity, meaning that nearly all atoms from the reactants are incorporated into the desired spiro-product. researchgate.net This high efficiency minimizes the generation of by-products. nih.gov

Sustainability is further enhanced by employing strategies that reduce energy consumption and the use of hazardous materials. Microwave-assisted synthesis contributes to sustainability by drastically reducing reaction times and, consequently, energy input. nih.govnih.gov The use of aqueous media or solvent-free (neat) conditions eliminates the need for volatile and often toxic organic solvents, which is a major step towards a more sustainable chemical process. mdpi.comtandfonline.com

Elucidation of Reaction Mechanisms and Kinetics

Proposed Reaction Pathways

The synthesis of spiro[chromene-2,3'-pyrrolidine] derivatives typically involves the reaction of a chromene-based dipolarophile with an in situ generated azomethine ylide. researchgate.netnih.gov The azomethine ylide is commonly formed from the condensation of an α-amino acid, such as sarcosine (B1681465) or L-proline, with a carbonyl compound, often an isatin (B1672199) derivative. tandfonline.comnih.gov

Stepwise Mechanisms vs. Concerted Processes

In some cases, the reaction may proceed through a stepwise pathway involving the formation of a zwitterionic intermediate. The specific pathway can be influenced by factors such as the nature of the reactants, catalysts, and solvent polarity. wikipedia.org Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the transition states and determine whether the reaction follows a concerted or stepwise mechanism. rsc.org

Identification and Characterization of Reaction Intermediates

The key reactive intermediate in the synthesis of the pyrrolidine (B122466) ring of the target scaffold is the azomethine ylide. researchgate.nettandfonline.com This 1,3-dipole is typically generated in situ and reacts immediately with the dipolarophile. researchgate.netnih.gov The formation of the azomethine ylide can be initiated by the condensation of an α-amino acid with a carbonyl compound, followed by decarboxylation. tandfonline.com

Other intermediates can be formed depending on the specific reaction pathway. For example, in a three-component reaction for the synthesis of a related spiro[chromeno[2,3-d] tandfonline.comrsc.orgCurrent time information in Le Flore County, US.thiadiazolo[3,2-a]pyrimidine-10,3′-indoline] system, intermediates were proposed following Knoevenagel condensation and Michael addition. nih.gov The characterization of these transient species often relies on spectroscopic techniques like NMR and mass spectrometry, as well as computational modeling. nih.govrsc.orgrsc.org In some instances, key intermediates have been successfully captured and analyzed by mass spectrometry to elucidate the tandem reaction mechanism. rsc.org

Transition State Analysis

Computational methods, particularly DFT, play a crucial role in analyzing the transition states of the cycloaddition step. rsc.orgrice.edu These analyses help to predict the regioselectivity and stereoselectivity of the reaction. rsc.org For the synthesis of certain spirooxindole pyrrolidine/piperidine (B6355638) fused chromene derivatives, DFT studies predicted that the cycloaddition proceeds via four different closely lying transition states. rsc.org

Theoretical calculations have also been used to explain unusual regioselectivity. For instance, in the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], it was found that both the azomethine ylide and the methyleneindolinone are hydrogen-bonded to the phosphoric acid catalyst. rice.edunih.gov This dual activation accounts for the high enantio- and regioselectivity, with stabilization from π-π stacking interactions favoring the observed product. rice.edunih.gov

Stereochemical Outcomes

The synthesis of spiro[chromene-2,3'-pyrrolidine] derivatives often generates multiple stereocenters, making the control of stereochemistry a critical aspect of the synthetic strategy.

Diastereoselectivity Control

High diastereoselectivity is frequently achieved in the synthesis of spiro[chromene-2,3'-pyrrolidine] systems. tandfonline.comnih.govresearchgate.net The diastereomeric outcome is influenced by the geometry of the azomethine ylide and the approach of the dipolarophile. The reaction conditions, including temperature and the order of reagent addition, can significantly impact the diastereomeric ratio. ua.es For example, in the synthesis of a spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} system, performing the reaction at room temperature resulted in almost total diastereoselectivity, whereas higher temperatures led to a lower diastereomeric ratio. ua.es

The use of catalysts can also control diastereoselectivity. tandfonline.com In some cases, excellent yields and high diastereoselectivity have been reported without the need for a catalyst. tandfonline.com The stereochemistry of the final products is often determined using 2D NMR techniques and X-ray crystallography. nih.govrsc.orgnih.gov

Table 1: Selected Examples of Diastereoselective Synthesis of Spiro-pyrrolidine Derivatives
Reaction ComponentsCatalyst/ConditionsDiastereomeric Ratio (dr)Yield (%)Reference
(E)-3-benzylidene chroman-4-one, aldehyde, t-butyl 2-aminoacetateBifunctional phosphonium (B103445) salts, Cs₂CO₃, o-pentane, rtHigh diastereoselectivityExcellent tandfonline.com
Isatin, L-proline, 2H-chromene-3-carbaldehydeMicrowave irradiation, ethanol (B145695)Not specified65 tandfonline.com
Chalcones, benzylamines, aromatic aldehydesDABCO or Cs₂CO₃DiastereoselectiveGood tandfonline.com
Indane-1,3-dione, 3-vinyl-2H-chromene derivativesToluene, 4 Å MS, 120 °CExcellent diastereoselectivityup to 85 nih.govrsc.orgrsc.org
Allylamine, N-methylmaleimide, cinnamaldehydeToluene, rt, 24 h>95:588 ua.es

Enantioselectivity Strategies

Achieving high enantioselectivity in the synthesis of spiro[chromene-2,3'-pyrrolidine] derivatives is a significant challenge, often addressed through organocatalysis. nih.govaminer.cn Chiral phosphoric acids are effective catalysts for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides, providing spirooxindole derivatives with high enantiomeric excess (up to 98% ee). rice.edunih.gov

The catalyst is believed to interact with both the azomethine ylide and the dipolarophile through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome. rice.edunih.gov The development of novel chiral spiro-pyrrolidine organocatalysts has also been explored for asymmetric Michael additions, demonstrating the potential for catalyst design in achieving high enantioselectivity. rsc.org

Table 2: Enantioselective Synthesis of Spiro-pyrrolidine Derivatives
Reaction ComponentsCatalystEnantiomeric Excess (ee)Yield (%)Reference
Methyleneindolinones, aldehydes, amino estersChiral phosphoric acidup to 98%High rice.edunih.gov
Aldehydes, oxetane/azetidine-containing nitro-olefinsHayashi–Jørgensen catalystup to 99%95 thieme-connect.de
N-2,2,2-trifluoroethylisatin ketimines, α,β-unsaturated pyrazolonesCinchonine-derived squaramideHighHigh nih.gov

Factors Influencing Stereocontrol (e.g., Chiral Catalysts, Substrate Design)

The stereochemical outcome of the [3+2] cycloaddition reaction to form spiro[chromene-2,3'-pyrrolidine] derivatives is highly dependent on a variety of factors, with chiral catalysts and substrate design playing pivotal roles.

Chiral Catalysts: The use of chiral catalysts is a powerful strategy to achieve high enantioselectivity in the synthesis of spiro[chromene-2,3'-pyrrolidines]. Chiral phosphoric acids have emerged as effective organocatalysts in the asymmetric three-component 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters to furnish spirooxindole-pyrrolidine derivatives, which are structurally analogous to the spiro[chromene-2,3'-pyrrolidine] system. nih.gov Theoretical calculations have shown that both the azomethine ylide and the dipolarophile can be hydrogen-bonded to the chiral phosphoric acid. This dual activation is believed to be responsible for the high enantio- and regioselectivity observed. nih.gov The stabilization provided by favorable π-π stacking interactions between the reacting species within the chiral environment of the catalyst also contributes to the unusual regiochemistry. nih.gov

Furthermore, chiral squaramide-based organocatalysts have been successfully employed in cascade aza-Michael/Michael additions to generate spiro-pyrrolidine-pyrazolones with excellent diastereoselectivities and high enantioselectivities. researchgate.net While not directly applied to spiro[chromene-2,3'-pyrrolidines] in the reviewed literature, these findings suggest a promising avenue for achieving stereocontrol in their synthesis. The choice of catalyst, including the specific chiral backbone and functional groups, is critical in dictating the stereochemical course of the reaction.

Substrate Design: The inherent structure of the reactants, particularly the chromene-based dipolarophile, significantly influences the stereoselectivity of the cycloaddition. The introduction of specific substituents on the chromene ring can direct the approach of the 1,3-dipole, leading to the preferential formation of one diastereomer over another.

For instance, in the reaction of azomethine ylides with 3-nitro-2-(trifluoromethyl)-2H-chromenes, the presence of the electron-withdrawing trifluoromethyl group at the 2-position of the chromene not only activates the double bond towards cycloaddition but also enhances the stereoselectivity of the reaction. researchgate.net This substrate-dependent stereocontrol allows for the synthesis of specific isomers. The reaction of 3-nitro-2-phenyl-2H-chromenes with stabilized azomethine ylides has been shown to produce a mixture of endo and endo' isomers. researchgate.net In contrast, the use of 2-trifluoromethyl-3-nitro-2H-chromenes can lead to the exclusive formation of the endo isomer. researchgate.net

The stereochemical outcome can also be influenced by whether the reaction is under kinetic or thermodynamic control. One-pot, three-component reactions of azomethine ylides with 3-nitro-2-(trifluoromethyl)-2H-chromenes can yield kinetically controlled exo-spiro[chromeno[3,4-c]pyrrolidine-3,3'-oxindoles] at lower temperatures. researchgate.net Conversely, conducting the reaction at higher temperatures can lead to the thermodynamically more stable endo-spiro[chromeno[3,4-c]pyrrolidine-1,3'-oxindoles]. researchgate.net This highlights the importance of reaction conditions in concert with substrate design to achieve the desired stereoisomer.

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies, including the determination of reaction rates, rate laws, and activation parameters, are essential for a comprehensive understanding of the reaction mechanism and for process optimization. While the literature provides qualitative insights into reaction times and the influence of reaction conditions, quantitative kinetic data for the synthesis of spiro[chromene-2,3'-pyrrolidine] are sparse.

However, studies on related 1,3-dipolar cycloaddition reactions provide a framework for understanding the kinetics of spiro[chromene-2,3'-pyrrolidine] formation. For example, kinetic investigations into the 1,3-dipolar cycloaddition of nitrones to various dipolarophiles have shown that the reaction rate can be significantly influenced by the polarity of the solvent and the electronic nature of the dipolarophile. nih.gov Generally, these reactions follow second-order kinetics, being first order in both the 1,3-dipole and the dipolarophile.

Computational studies using Density Functional Theory (DFT) have been employed to calculate the kinetic parameters of 1,3-dipolar cycloaddition reactions. nih.gov These studies can provide valuable estimates of activation energies and entropies, helping to elucidate the reaction mechanism and predict reaction rates. For a more accurate determination of kinetic parameters for the synthesis of spiro[chromene-2,3'-pyrrolidine], experimental methods such as monitoring the reaction progress using techniques like NMR spectroscopy or HPLC would be necessary. Such studies would allow for the determination of the rate law and the effect of catalyst and substrate concentrations on the reaction rate.

The following table illustrates the type of data that would be generated from such kinetic studies, based on findings for analogous reactions.

Table 1: Hypothetical Kinetic Data for Spiro[chromene-2,3'-pyrrolidine] Synthesis

Reaction ComponentOrderRate Constant (k)Activation Energy (Ea)
Azomethine Ylide1k₁Ea₁
Chromene Dipolarophile1k₂Ea₂
Overall Reaction 2 k Ea

Note: This table is illustrative and does not represent actual experimental data for spiro[chromene-2,3'-pyrrolidine] due to its absence in the surveyed literature.

Mechanistic Implications for Novel Transformations

A thorough understanding of the reaction mechanism for the formation of the spiro[chromene-2,3'-pyrrolidine] core opens up avenues for the development of novel synthetic transformations. The initial [3+2] cycloaddition product can serve as a versatile intermediate for further functionalization and molecular diversification.

The presence of multiple reactive sites and stereocenters in the spiro[chromene-2,3'-pyrrolidine] scaffold allows for a range of subsequent chemical modifications. For example, the pyrrolidine nitrogen can be functionalized, and the chromene or pyrrolidine rings can be subjected to various transformations.

One area of potential is the use of the initial cycloadducts in cascade or tandem reactions. Mechanistic insights into the reversibility of the [3+2] cycloaddition, as observed in related systems, could be exploited to control the formation of different constitutional or stereoisomers by trapping specific intermediates. researchgate.net For instance, the kinetically formed exo-adduct could potentially be isomerized to the thermodynamically more stable endo-adduct, or vice versa, under specific conditions.

Furthermore, the functional groups present on the spirocyclic framework can be manipulated to construct more complex polycyclic systems. For example, the presence of an ester or ketone group on the pyrrolidine ring allows for a wide array of classical organic reactions, such as reductions, additions of organometallic reagents, and condensations. The chromene moiety can also undergo further aromatic substitution or modification of the pyran ring.

The development of novel transformations based on the spiro[chromene-2,3'-pyrrolidine] scaffold is an active area of research with the potential to generate libraries of structurally diverse molecules for biological screening and other applications. The mechanistic understanding gained from detailed studies is the key to unlocking this synthetic potential.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Comprehensive Structural Elucidation

A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) forms the cornerstone of structural characterization for this class of spiro-compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for delineating the intricate structural features of spiro[chromene-2,3'-pyrrolidine] derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to gain a complete picture of the molecular framework.

The ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment and the nature of neighboring atoms and functional groups.

In the ¹³C NMR spectra of spiro[chromene-2,3'-pyrrolidine] derivatives, the spiro carbon atom (the carbon shared by both the chromene and pyrrolidine (B122466) rings) typically appears in a characteristic region. For instance, in some spiropyranochromenediones, the spirocarbon (C-8) signal is observed between 77.4 and 78.6 ppm. bioorganica.org.ua The chemical shift of other carbon atoms, such as the C-6 and C-7 carbons, can be influenced by the nature of exocyclic substituents. bioorganica.org.ua

The analysis of ¹H NMR spectra allows for the identification of protons in different parts of the molecule, including the aromatic protons of the chromene ring and the aliphatic protons of the pyrrolidine ring. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Spiro[chromene-2,3'-pyrrolidine] Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-spiro-77.4 - 78.6
Aromatic-H6.5 - 8.0115 - 160
Pyrrolidine-H1.5 - 4.025 - 70
Chromene-H (non-aromatic)4.0 - 5.560 - 80

Note: The chemical shift ranges are approximate and can vary depending on the specific substituents on the spiro[chromene-2,3'-pyrrolidine] core.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms and determining the stereochemistry of the molecule. bioorganica.org.ua These experiments correlate signals from different nuclei, providing a more detailed structural map.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.eduyoutube.com It is instrumental in tracing the proton-proton networks within the pyrrolidine and chromene rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduresearchgate.net This provides unambiguous one-bond ¹H-¹³C connections, aiding in the assignment of both proton and carbon spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduresearchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. youtube.com For example, HMBC can show correlations from the protons on the pyrrolidine ring to the spiro carbon and adjacent carbons in the chromene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is crucial for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the pyrrolidine and chromene rings.

The combined application of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals and provides a detailed three-dimensional model of the spiro[chromene-2,3'-pyrrolidine] molecule. bioorganica.org.uaresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. For spiro[chromene-2,3'-pyrrolidine] derivatives, IR spectroscopy can confirm the presence of key functional groups.

Table 2: Characteristic IR Absorption Frequencies for Spiro[chromene-2,3'-pyrrolidine] Derivatives

Functional GroupBondCharacteristic Absorption (cm⁻¹)
AlkeneC=C1680-1640
Aromatic RingC=C~1600 and ~1475
EtherC-O1250-1050
AmineN-H3500-3300 (secondary amines)
AlkaneC-H3000-2850

The presence of a sharp band around 1600-1475 cm⁻¹ would indicate the C=C stretching of the aromatic part of the chromene ring. The C-O stretching of the ether linkage in the chromene ring typically appears in the 1250-1050 cm⁻¹ region. libretexts.org The N-H stretching of the pyrrolidine ring, if unsubstituted at the nitrogen, would be observed in the 3500-3300 cm⁻¹ range.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular weight of a compound with a very high degree of accuracy. scirp.org This allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. nih.gov For a spiro[chromene-2,3'-pyrrolidine] derivative, HRMS can provide the exact mass of the molecular ion, which can then be compared to the calculated mass for the proposed structure. For example, the predicted monoisotopic mass for the parent compound spiro[chromene-2,3'-pyrrolidine] (C₁₂H₁₃NO) is 187.09972 Da. uni.lu

Other Relevant Spectroscopic Methods (e.g., UV-Vis, Raman)

While NMR, IR, and HRMS are the primary tools for structural elucidation, other spectroscopic methods can provide complementary information.

UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The chromene part of the spiro compound, with its conjugated system, is expected to show characteristic absorption bands in the UV-Vis region. This can be useful for confirming the presence of the chromene moiety and for studying the effects of substituents on the electronic structure.

Raman Spectroscopy : Raman spectroscopy is another vibrational spectroscopy technique that can be complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and can provide information about the carbon skeleton and certain functional groups.

X-ray Crystallography for Absolute Stereochemistry and Conformationresearchgate.netnih.gov

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unambiguous proof of a molecule's structure, including the absolute stereochemistry and preferred conformation of chiral centers like the spiro-carbon inherent to the spiro[chromene-2,3'-pyrrolidine] framework.

Single Crystal Growth and Optimization

The foundation of successful X-ray crystallographic analysis is the cultivation of a high-quality single crystal. A common and effective method for growing crystals of spiro-pyrrolidine derivatives is slow evaporation. researchgate.net This technique involves dissolving the purified compound in a suitable solvent or solvent mixture, such as ethanol (B145695), and allowing the solvent to evaporate gradually over several days. researchgate.net The slow decrease in solubility promotes the orderly arrangement of molecules into a crystal lattice.

However, obtaining crystals suitable for diffraction studies is not always straightforward. For some complex spiro-chromene derivatives, researchers have reported difficulties in growing crystals of sufficient size and quality, which precludes analysis by single-crystal X-ray diffraction. nih.gov In such cases, alternative methods or extensive optimization of crystallization conditions (e.g., temperature, solvent system, and concentration) are necessary. When single crystals cannot be grown to a suitable size, powder X-ray diffraction can sometimes be employed as an alternative for structure determination. reading.ac.uk

Diffraction Data Collection and Structure Solutionresearchgate.netreading.ac.uk

Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection. A common instrument used for this purpose is a CCD area-detector diffractometer, such as a Bruker SMART APEX II. researchgate.net The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of thousands of reflections is recorded as the crystal is rotated.

The collected data are then processed to solve the crystal structure. The structure is typically solved using "direct methods," which is a mathematical approach to determine the initial phases of the structure factors. This initial model is then refined using a full-matrix least-squares procedure on F², a process carried out by specialized software packages like the SHELXL programs. researchgate.net The final refined structure yields precise atomic coordinates, from which all other geometric parameters can be calculated.

Analysis of Bond Lengths, Bond Angles, and Torsion Anglesresearchgate.netresearchgate.net

The refined crystal structure provides a wealth of information about the molecule's geometry. The analysis of bond lengths, bond angles, and torsion angles is crucial for confirming the proposed chemical structure and understanding its electronic and steric properties. For instance, the bond lengths within the chromene and pyrrolidine rings can confirm the hybridization states of the constituent atoms. researchgate.net

The tables below present representative geometric parameters for derivatives related to the spiro[chromene-2,3'-pyrrolidine] framework, as determined by X-ray diffraction.

Table 1: Selected Bond Lengths (Å) for a Spiro-Chromene Derivative Data derived from a related spiropyran structure.

BondLength (Å)
C(spiro)-O1.465
C(spiro)-C(chromene)1.512
C(spiro)-C(pyrrolidine)1.520
N-C(pyrrolidine)1.478
Data sourced from analogous structures reported in the literature. researchgate.net

Table 2: Selected Bond Angles (°) for a Spiro-Chromene Derivative Data derived from a related spiropyran structure.

Atoms InvolvedAngle (°)
O-C(spiro)-C(chromene)108.5
O-C(spiro)-C(pyrrolidine)109.1
C(chromene)-C(spiro)-C(pyrrolidine)114.2
C-N-C(pyrrolidine)112.5
Data sourced from analogous structures reported in the literature. researchgate.net

Torsion angles are particularly important as they define the conformation of the rings and the spatial relationship between different parts of the molecule. The dihedral angle between the planes of the chromene and pyrrolidine moieties, for example, is a key conformational descriptor. researchgate.net

Intermolecular Interactions and Crystal Packingresearchgate.netresearchgate.net

In the solid state, molecules are arranged in a repeating three-dimensional lattice. This crystal packing is governed by a network of intermolecular interactions. In spiro[chromene-2,3'-pyrrolidine] derivatives, hydrogen bonds can be a significant directional force, especially if the pyrrolidine nitrogen is protonated or if there are suitable donor/acceptor groups on the rings. researchgate.net Additionally, π-π stacking interactions between the aromatic portions of the chromene rings can play a role in stabilizing the crystal structure, influencing how the molecules stack upon one another. researchgate.net The study of these interactions is crucial for understanding the solid-state properties of the material.

Conformational Dynamics and Chiralityuni.lursc.org

The spiro[chromene-2,3'-pyrrolidine] system is inherently chiral due to the presence of the spiro-carbon, which is a stereogenic center. This gives rise to enantiomers. The introduction of further substituents on either the chromene or pyrrolidine rings can result in multiple diastereomers. Beyond this static chirality, the molecule exhibits conformational dynamics, primarily related to the flexibility of the non-aromatic pyrrolidine ring.

Analysis of Preferred Conformations

The five-membered pyrrolidine ring is not planar and typically adopts either an "envelope" or a "twist" conformation to minimize steric strain and torsional strain. The specific preferred conformation, and the energy barrier to interconversion between different conformations, is influenced by the nature and position of substituents on the ring.

Chiroptical Properties (e.g., Circular Dichroism)

The chirality in spiro compounds can arise from a stereogenic spiro-atom, even without the typical four different substituents, or from the inherent helical twist of the ring systems. wikipedia.org For spiro[chromene-2,3'-pyrrolidine], the spiro carbon atom, C2 of the chromene ring, is a stereocenter, leading to the existence of enantiomeric forms. The determination of the absolute configuration of these enantiomers is crucial for understanding their biological activities and interaction mechanisms.

The ECD spectrum of a molecule is highly sensitive to its three-dimensional structure. It arises from the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The sign and intensity of the Cotton effects in an ECD spectrum are directly related to the spatial arrangement of the chromophores within the molecule. In the case of spiro[chromene-2,3'-pyrrolidine], the primary chromophore is the chromene moiety. The electronic transitions of this chromophore will give rise to characteristic ECD signals.

The determination of the absolute configuration of chiral molecules, including complex natural products, can be reliably achieved by comparing experimental ECD spectra with those predicted by time-dependent density functional theory (TDDFT) calculations. hebmu.edu.cn This computational approach allows for the simulation of ECD spectra for different stereoisomers, and a close match between the calculated and experimental spectra provides a confident assignment of the absolute configuration.

For flavonoids, a class of compounds that includes the chromene moiety, specific rules have been developed to correlate the sign of Cotton effects with the stereochemistry of the molecule. For instance, in flavanones, which are structurally related to the chromene part of the target molecule, the sign of the n → π* Cotton effect around 300-340 nm is indicative of the configuration at the C2 position. hebmu.edu.cn A positive Cotton effect in this region generally corresponds to a (2R) configuration, while a negative one suggests a (2S) configuration. hebmu.edu.cn

In the absence of direct experimental data for Spiro[chromene-2,3'-pyrrolidine], a general approach to predicting its chiroptical properties would involve:

Conformational Analysis: Identifying the most stable conformations of the (R) and (S) enantiomers using computational methods.

TDDFT Calculations: Simulating the ECD spectra for each of the stable conformers.

Boltzmann Averaging: Generating a weighted average of the calculated spectra based on the relative populations of the conformers.

The resulting theoretical ECD spectra would provide a basis for the future experimental determination of the absolute configuration of synthesized or isolated Spiro[chromene-2,3'-pyrrolidine] derivatives.

The table below illustrates a hypothetical scenario based on the general principles observed for related flavonoid and spiro-heterocyclic systems. It outlines the expected relationship between the absolute configuration at the spiro-center and the sign of the major Cotton effects.

Absolute Configuration at Spiro-CenterExpected Sign of n → π* Cotton Effect (~300-340 nm)Expected Sign of π → π* Cotton Effect (~250-290 nm)
(2R)PositiveNegative
(2S)NegativePositive

This table is a generalized prediction based on established rules for related chromophores and should be confirmed by experimental and computational studies on Spiro[chromene-2,3'-pyrrolidine].

Furthermore, the introduction of substituents on either the chromene or the pyrrolidine ring would likely alter the electronic transitions and, consequently, the ECD spectrum. These changes can provide additional information for structural elucidation and can be a sensitive probe of the local chiral environment. The study of the chiroptical properties of a series of derivatives would be invaluable for establishing a clear and reliable structure-spectra correlation for this class of spiro compounds.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the properties of spiro[chromene-2,3'-pyrrolidine] systems. It offers a good balance between computational cost and accuracy for predicting molecular properties.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are routinely employed to determine the most stable three-dimensional arrangement of atoms in spiro[chromene-2,3'-pyrrolidine] derivatives. nih.gov By optimizing the molecular geometry, researchers can obtain accurate bond lengths, bond angles, and torsion angles. These calculations often utilize functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to find the minimum energy conformation. researchgate.netresearchgate.net The optimized structures can then be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. nih.govresearchgate.net

Once the geometry is optimized, a detailed analysis of the electronic structure provides fundamental insights into the molecule's reactivity and properties. Key parameters derived from this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule. rsc.org

Table 1: Common DFT Parameters and Their Significance
ParameterSignificanceTypical Computational Level
Geometry OptimizationProvides stable 3D structure, bond lengths, and angles.B3LYP/6-31G(d,p)
HOMO/LUMO EnergiesIndicates electron-donating/accepting ability and kinetic stability.B3LYP/6-311++G(d,p)
Molecular Electrostatic Potential (MEP)Identifies reactive sites for electrophilic and nucleophilic attack.B3LYP/6-311++G(d,p)
Natural Bond Orbital (NBO) AnalysisAnalyzes charge distribution and intramolecular interactions.B3LYP/6-311++G(d,p)

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting various spectroscopic properties of spiro[chromene-2,3'-pyrrolidine] compounds, which aids in their structural characterization. By calculating these parameters and comparing them with experimental spectra, researchers can confirm the synthesized structures.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when correlated with experimental data, are invaluable for assigning the complex spectra of these spiro compounds.

Vibrational Spectroscopy: Theoretical calculations can generate the infrared (IR) and Raman spectra by computing the vibrational frequencies and intensities. researchgate.net This helps in the assignment of characteristic vibrational modes of the functional groups present in the molecule.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. This analysis can help understand the electronic properties and chromophores within the molecule. nih.gov

Computational Investigation of Reaction Mechanisms and Energetics

One of the most powerful applications of DFT is in elucidating the mechanisms of reactions that form the spiro[chromene-2,3'-pyrrolidine] core, most notably the [3+2] cycloaddition reaction. researchgate.net This reaction typically involves an azomethine ylide and a dipolarophile, such as a substituted chromene.

Computational studies can map the entire reaction pathway, identifying the structures of reactants, transition states (TS), intermediates, and products. researchgate.net By calculating the activation energies (the energy barriers of the transition states) and the reaction energies, researchers can determine the feasibility and spontaneity of a proposed mechanism. For instance, DFT calculations have shown that the [3+2] cycloaddition reaction to form spirooxindole-pyrrolidines is often under kinetic control, meaning the product distribution is determined by the lowest energy transition state. researchgate.netrsc.org These studies can also investigate the role of catalysts or solvent effects on the reaction energetics.

Table 2: DFT in Reaction Mechanism Analysis
Computational TaskInformation ObtainedRelevance
Transition State SearchIdentifies the highest energy point along the reaction coordinate.Determines the activation energy (kinetic barrier).
Energy Profile CalculationMaps the relative energies of reactants, intermediates, TS, and products.Elucidates the step-by-step mechanism and determines if the reaction is kinetically or thermodynamically controlled.
Catalyst/Solvent ModelingAssesses the influence of external factors on the reaction pathway.Provides a more realistic model of experimental conditions.

Regio- and Stereoselectivity Prediction

The synthesis of spiro[chromene-2,3'-pyrrolidine] derivatives often leads to the formation of multiple stereocenters, making the control of regio- and stereoselectivity a critical challenge. DFT calculations are instrumental in predicting and explaining the observed selectivity in these reactions.

Regioselectivity: In reactions like the 1,3-dipolar cycloaddition, there can be different orientations in which the dipole and dipolarophile can combine, leading to different regioisomers. By comparing the activation energies of the transition states leading to each possible regioisomer, DFT can predict which one will be preferentially formed. researchgate.netresearchgate.net Studies have shown that the regioselectivity of the [3+2] cycloaddition is kinetically controlled. researchgate.net

Stereoselectivity: When new chiral centers are formed, different stereoisomers (e.g., endo/exo or diastereomers) can result. DFT can model the transition states for the formation of these different stereoisomers. rsc.orgsemanticscholar.org The calculated energy differences between these competing transition states can explain why one stereoisomer is formed in excess over the other, providing a rationale for the observed experimental outcomes. nih.gov For example, DFT studies on the synthesis of spirooxindole-pyrrolidine fused chromene derivatives predicted a meta-regioselectivity and endo-stereoselectivity. rsc.org

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time. nih.govnih.gov The spiro[chromene-2,3'-pyrrolidine] framework, while rigid at the spiro center, can have flexible substituents and the pyrrolidine (B122466) ring itself can adopt different puckered conformations (e.g., envelope, twist).

MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. researchgate.net This allows for:

Conformational Sampling: Exploring the potential energy surface to identify low-energy, stable conformations of the molecule. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target like a protein binding site. unito.it

Solvent Effects: MD simulations explicitly model solvent molecules (like water), providing a realistic picture of how the solvent influences the solute's conformation and dynamics.

Enhanced Sampling Methods: Techniques like Metadynamics can be used to accelerate the exploration of conformational space and overcome high energy barriers, allowing for the observation of rare conformational changes within accessible simulation times. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For spiro[chromene-2,3'-pyrrolidine] derivatives, QSAR models can be developed to predict their activity (e.g., as enzyme inhibitors or receptor agonists) without synthesizing and testing every possible compound.

The process involves:

Data Set: A series of spiro[chromene-2,3'-pyrrolidine] compounds with experimentally measured biological activities is required.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors (often derived from DFT calculations).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and reliable.

Structure-activity relationship (SAR) studies on related spiro[chromene-2,4'-piperidine] (B8724282) compounds have identified features, such as the presence of a small halogen atom at the 7-position of the chromene ring, that improve potency and selectivity for specific biological targets. nih.gov Such insights are foundational for building predictive QSAR models.

In Silico ADME Prediction and Drug-Likeness Assessment

In silico studies are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds, offering early insights into their potential as drug candidates. For the spiro[chromene-2,3'-pyrrolidine] scaffold and its derivatives, computational tools have been employed to assess their pharmacokinetic profiles and drug-likeness.

One study on spirooxindole pyrrolidine/piperidine (B6355638) fused chromene aldehyde derivatives indicated favorable pharmacokinetic properties based on in silico ADME predictions, suggesting their potential as orally administered antibacterial agents. rsc.org Similarly, computational analysis of spiro indanone fused pyrano[2,3-c]chromene derivatives corroborated their significant pharmacokinetic, physicochemical, and drug-like properties. researchgate.net Another investigation involving 1,3-diazetidin-2-one derivatives, which can be considered related structures, also utilized ADME predictions to identify compounds with significant binding potential and favorable drug-like characteristics, fulfilling Lipinski's rule of five. nih.gov

These computational assessments typically evaluate a range of molecular descriptors. For instance, in the study of 1,3-diazetidin-2-one derivatives, parameters such as topological polar surface area (TPSA) and bioavailability were calculated. nih.gov The BOILED-Egg representation was used to visualize whether compounds were likely to cross the blood-brain barrier (BBB) and be absorbed from the gastrointestinal tract. nih.gov These predictive models are instrumental in the early stages of drug discovery, helping to prioritize compounds with a higher probability of success in later developmental phases.

Molecular Docking and Protein-Ligand Interaction Studies (mechanistic focus)

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the mechanistic basis of a ligand's interaction with its protein target at a molecular level.

Identification of Putative Molecular Targets

Molecular docking studies have been instrumental in identifying potential molecular targets for various derivatives of the spiro[chromene-2,3'-pyrrolidine] scaffold. For instance, a series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives were found to have a strong affinity for chitin (B13524) synthase from Candida albicans (CaChs2), suggesting this enzyme as their primary target for antifungal activity. nih.gov

In another study, spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives were investigated as potential inhibitors of bacterial DNA gyrase. rsc.orgrsc.org Docking studies revealed enhanced binding to DNA gyrase from both E. coli and S. aureus. rsc.org Similarly, spiro indanone fused pyrano[2,3-c]chromene derivatives were also shown to have a strong inhibitory potential against DNA gyrase in silico. researchgate.net

Furthermore, the 5-HT2C receptor has been identified as a target for spiro[chromene-2,4'-piperidine] derivatives, which are structurally related to the spiro[chromene-2,3'-pyrrolidine] core. nih.gov The spiro[pyrrolidine-3,3'-oxindole] scaffold, another related structure, has been optimized to yield ligands with submicromolar affinities for the 5-HT6 receptor. mdpi.com Additionally, the MDM2-p53 interaction has been a focus, with the development of spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds as inhibitors. nih.govresearchgate.netacs.org

Other identified targets for related spiropyrrolidine structures include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), where novel spiroquinoxalinopyrrolidine embedded chromanone hybrids showed potent inhibitory activities. nih.gov Plasmepsins II and IV, aspartic proteases from Plasmodium falciparum, have also been identified as targets for pyrrolidine derivatives. nih.gov

Analysis of Binding Modes and Interaction Forces

The analysis of binding modes through molecular docking provides detailed insights into the specific interactions between a ligand and its target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are critical for the stability of the ligand-protein complex.

For spiro[chromene-2,4'-piperidine] derivatives targeting the 5-HT2C receptor, docking studies revealed that the charged piperidine nitrogen forms a strong salt bridge with an aspartate residue (ASP134). nih.gov The rigid chromene scaffold was found to engage in two aromatic edge-to-face π-π stacking interactions with phenylalanine residues (PHE327 and PHE328). nih.gov

In the case of spiro[pyrrolidine-3,3'-oxindole] derivatives binding to the 5-HT6 receptor, docking poses were filtered to identify those forming hydrogen bonds with specific residues such as Asp106, Asn288, and optionally Ser193. mdpi.comresearchgate.net The binding was further stabilized by interactions within a primary hydrophobic cleft defined by Trp281, Phe284, and Phe285. mdpi.comresearchgate.net

Similarly, for spiroquinoxalinopyrrolidine embedded chromanone hybrids inhibiting cholinesterases, molecular dynamics simulations complemented docking studies to provide a consistent picture of the binding interactions. nih.gov For inhibitors of plasmepsin II, modeling studies helped to generate reasonable binding modes for pyrrolidine-3,4-diester derivatives and a substituted 3,4-diaminopyrrolidine inhibitor. nih.gov

The interaction of spirooxindole-pyrrolidine compounds with their target proteins has also been elucidated through molecular docking. nih.gov These studies are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors.

Prediction of Binding Affinities (e.g., ΔG, Ki values)

Molecular docking simulations can also provide an estimation of the binding affinity between a ligand and its target protein, often expressed as a binding energy (ΔG) or an inhibition constant (Ki). These predicted values are valuable for ranking potential drug candidates and prioritizing them for further experimental testing.

For instance, a study on spirooxindole pyrrolidine/piperidine fused chromene aldehyde derivatives reported a binding affinity of -8.3 kcal/mol for one of the compounds with bacterial DNA gyrase. rsc.org Another study on spiro indanone fused pyrano[2,3-c]chromene derivatives demonstrated strong inhibition of DNA gyrase in silico, with binding affinities of -9.3 and -9.0 kcal/mol in E. coli and S. aureus, respectively. researchgate.net

In the context of 5-HT6 receptor ligands, the optimization of the spiro[pyrrolidine-3,3'-oxindole] scaffold led to compounds with submicromolar affinities. mdpi.comresearchgate.net For spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives targeting chitin synthase, enzyme kinetics experiments determined that these compounds were non-competitive inhibitors, with one compound having a Ki of 0.14 mM. nih.gov

The binding affinities for spiroquinoxalinopyrrolidine embedded chromanone hybrids as cholinesterase inhibitors were also investigated. Although the docking scores for the synthesized derivatives were higher than the standard drug, molecular dynamics and MMPBSA results showed better binding of the synthesized derivatives to AChE. nih.gov

Mechanistic Biological Activity and Molecular Target Engagement Excluding Clinical Data

In Vitro Enzyme Inhibition Studies

In vitro enzyme inhibition studies specifically detailing the activity of compounds with the Spiro[chromene-2,3'-pyrrolidine] core against chitin (B13524) synthase are not extensively available in the current scientific literature. Research in this area has often focused on analogous structures such as spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, which have shown inhibitory effects against chitin synthase (CHS). For instance, studies on certain spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives demonstrated non-competitive inhibition of chitin synthase, with some compounds exhibiting IC₅₀ values comparable to the control drug, polyoxin B nih.govnih.govresearchgate.net. However, direct evidence for the Spiro[chromene-2,3'-pyrrolidine] scaffold is not prominently reported.

The inhibition of the MDM2-p53 protein-protein interaction is a significant strategy in cancer therapy. While the broader class of spiro-pyrrolidine compounds has been extensively studied for this target, specific data on Spiro[chromene-2,3'-pyrrolidine] derivatives are limited. The majority of research has centered on spiro-oxindole scaffolds, specifically spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivatives. These compounds have been identified as potent, chemically stable, and orally active inhibitors that disrupt the MDM2-p53 interaction nih.govacs.orgresearchgate.net. They function by fitting into the binding pocket of the MDM2 protein, thereby preventing its interaction with the p53 tumor suppressor protein mdpi.comunisi.it. At present, detailed enzymatic or binding assay data for Spiro[chromene-2,3'-pyrrolidine] analogues against the MDM2-p53 target is not widely published.

Derivatives based on a related spirochromane scaffold have demonstrated significant inhibitory activity against key tyrosine kinases, including the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) nih.gov. These kinases are crucial targets in oncology.

A series of synthesized novel spirochromanes were evaluated for their antiproliferative activity and their ability to inhibit EGFR and HER2. Several compounds from this series exhibited potent dual inhibitory activity nih.gov. For example, compounds 5a , 5b , and 5g showed high inhibitory action against both EGFR and HER2, with IC₅₀ values in the nanomolar range, comparable to reference drugs like erlotinib and gefitinib nih.gov. Another study on spiro[chromane-2,4'-piperidin]-4-one derivatives also highlighted their potential to bind to the active region of EGFR family proteins citedrive.com.

The table below summarizes the inhibitory concentrations (IC₅₀) of the most active spirochromane compounds against EGFR and HER2 kinases nih.gov.

CompoundEGFR IC₅₀ (µM)HER2 IC₅₀ (µM)
5a 0.1160.055
5b 0.1320.210
5g 0.0770.085
Erlotinib 0.0900.038
Gefitinib 0.0520.072

Data sourced from Al-Warhi, T., et al. (2022). nih.gov

Research into cholinesterase inhibition by spiro-pyrrolidine compounds has explored various scaffolds, but specific studies focusing on the Spiro[chromene-2,3'-pyrrolidine] core are not prominent. Studies have reported on indole-based spiro-pyrrolidine hybrids and dispiro[indene-2,3′-pyrrolidine-2′,3′′-indoline] derivatives as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) rsc.org. For instance, certain substituted spiro-oxindole-pyrrolidine analogues have shown potent AChE inhibition with IC₅₀ values in the micromolar and even nanomolar range nih.gov. However, direct inhibitory data for the Spiro[chromene-2,3'-pyrrolidine] structure against AChE and BChE remains to be thoroughly investigated and reported.

Beyond the aforementioned targets, the broader family of pyrrolidine-containing compounds has been explored for other enzymatic inhibition activities. For example, pyrrolidine-2,3-dione derivatives have been identified as novel inhibitors of P. aeruginosa PBP3, a penicillin-binding protein crucial for bacterial cell wall synthesis nih.gov. However, research specifically identifying and detailing the in vitro inhibitory activity of the Spiro[chromene-2,3'-pyrrolidine] scaffold against other specific enzyme targets is not widely present in the current body of scientific literature.

In Vitro Antimicrobial Activity and Mechanism of Action (excluding clinical)

Derivatives of the spiro[chromene-2,3'-pyrrolidine] scaffold and related spiro-pyrrolidine compounds have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Studies on chromenyl spiro[indoline-3,2'-pyrrolidin]-2-one derivatives revealed good to excellent activity against several bacterial strains. researchgate.net For instance, certain compounds within this series showed significant zones of inhibition against the Gram-negative bacteria Enterobacter aerogens and activity comparable to standard drugs against Escherichia coli. eurekaselect.com Against the Gram-positive bacterium Micrococcus luteus, one derivative was found to be particularly active. eurekaselect.com

Similarly, spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have shown potent antibacterial effects. Their activity against the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli and Pseudomonas aeruginosa was found to be comparable to control drugs like amoxicillin and streptomycin, with some bromo-substituted derivatives exhibiting very good activity with Minimum Inhibitory Concentration (MIC) values between 6.25–12.5 μg/mL. rsc.org Furthermore, diastereomers of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with MIC values as low as 2 µg/mL. nih.gov The presence of phenolic groups in the chromane structure is thought to contribute to this antibacterial action. nih.gov

Compound ClassGram-Positive BacteriaGram-Negative BacteriaNotable FindingsReference
Chromenyl Spiro[indoline-3,2'-pyrrolidin]-2-oneMicrococcus luteusEnterobacter aerogens, Escherichia coliCompounds 6g and 6i showed better inhibition against E. aerogens. Compound 6f was very active against M. luteus. eurekaselect.com
Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dioneStaphylococcus aureusEscherichia coli, Pseudomonas aeruginosaBromo-substituted derivatives showed MIC values of 6.25–12.5 μg/mL. rsc.org
Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-oneGram-positive strainsGram-negative strains(2S,4R,6′R*)-diastereomers showed significant activity with MIC down to 2 µg/mL. nih.gov
Spiro-4H-pyran derivativesStaphylococcus aureus, Streptococcus pyogenesInactive against tested strainsCompound 5d showed good activity against clinical isolates of S. aureus (MIC 32 µg/mL) and S. pyogenes (MIC 64 µg/mL). nih.gov

Certain spiro-pyrrolidine derivatives have been identified as potent antifungal agents. A series of novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives demonstrated moderate to excellent activity against various pathogenic fungal strains, while showing minimal potency against bacteria. nih.govresearchgate.net Specific compounds from this series exhibited stronger antifungal activity against Candida albicans and Aspergillus flavus than the standard drugs fluconazole and polyoxin B. nih.govresearchgate.net Another study highlighted that some spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives also possess antifungal properties. rsc.org

Compound ClassFungal StrainNotable FindingsReference
Spiro[pyrrolidine-2,3'-quinoline]-2'-oneCandida albicans, Aspergillus flavus, Cryptococcus neoformans, Aspergillus fumigatusCompounds 4d, 4f, 4k, and 4n showed stronger activity against C. albicans than fluconazole and polyoxin B. nih.govresearchgate.net
Spiro[azetidine-2,3′-indole]-2′,4(1′H)-dioneNot specifiedShowed general antifungal activity. rsc.org

The antiviral potential of spiro-pyrrolidine structures has been explored, particularly against the influenza virus. Synthetic spiro[pyrrolidine-2,2'-adamantanes] were evaluated in vitro and identified as active compounds against influenza A virus. researchgate.net Research into these compounds examined the effect of substituent positions on the pyrrolidine (B122466) ring on their antiviral efficacy, finding that a methyl substitution at the 5-position of the pyrrolidine ring appeared optimal for activity against the H2N2 strain. researchgate.net

Spiro-heterocyclic systems, including spirooxindole derivatives, have gained significant attention for their antimalarial effects. nih.gov Spiro-β-lactams and dispiro-β-lactams have demonstrated good to excellent antimalarial activities against chloroquine-resistant strains of Plasmodium falciparum. rsc.org The unique three-dimensional structure of spiro compounds is considered a promising scaffold for the development of new antimalarial agents to combat drug resistance. bohrium.commdpi.com

The mechanism of action for the antimicrobial activity of some spiro-pyrrolidine compounds has been partially elucidated. For a series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, the antifungal activity is attributed to the inhibition of chitin synthase (CHS). nih.govresearchgate.net Enzyme inhibition experiments showed that these compounds function as non-competitive inhibitors of CHS. nih.gov This was further supported by sorbitol protection assays and their effectiveness against micafungin-resistant fungal strains, confirming that the compounds disrupt the synthesis of chitin in the fungal cell wall. nih.govresearchgate.net Molecular docking studies have also indicated a strong affinity between these compounds and chitin synthase from C. albicans. nih.gov

In Vitro Cell-Based Studies (focus on molecular changes, not therapeutic outcomes)

In vitro studies focusing on the molecular engagement of spiro-pyrrolidine derivatives have provided insights into their mechanism of action, particularly for their antifungal properties. Enzyme kinetics experiments with derivatives of spiro[pyrrolidine-2,3'-quinoline]-2'-one have established their role as non-competitive inhibitors of chitin synthase, a crucial enzyme for fungal cell wall integrity. nih.gov The inhibitory constant (Ki) for one of the potent compounds was determined to be 0.14 mM. nih.gov Drug combination experiments showed that these compounds have synergistic or additive effects when used with fluconazole or polyoxin B, further supporting their distinct mechanism of targeting cell wall synthesis. nih.gov

Cell Cycle Distribution Analysis (e.g., flow cytometry)

The impact of spiro[chromene-2,3'-pyrrolidine] derivatives on cell cycle progression is a key area of investigation in understanding their antiproliferative effects. Flow cytometry stands as a primary tool for these analyses, allowing for the quantitative measurement of DNA content within a cell population and, consequently, the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Studies on structurally related spiro-fused heterocyclic compounds have demonstrated significant perturbations in the cell cycle. For instance, certain spiro-fused oxindoles have been shown to induce a higher accumulation of cells in the SubG1 and G0/G1 phases of the cell cycle. Current time information in Le Flore County, US. This suggests an induction of apoptosis or an arrest in the G1 phase, preventing cells from entering the DNA synthesis (S) phase. Similarly, some spiro[pyrrolidine-3, 3´-oxindole] derivatives, such as Spirotryptostatin B, are known to inhibit cancer cells at the G2/M phase of the cell cycle. rsc.org

While direct flow cytometry data for the Spiro[chromene-2,3'-pyrrolidine] core is not extensively detailed in publicly available literature, the established effects of analogous spiro compounds provide a strong rationale for investigating this mechanism. It is hypothesized that derivatives of this scaffold may similarly induce cell cycle arrest at one or more checkpoints, thereby inhibiting the proliferation of rapidly dividing cells. The specific phase of arrest is likely dependent on the substitution patterns on both the chromene and pyrrolidine rings.

Induction of Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is a critical cellular process that, when dysregulated, can lead to oxidative stress and subsequent cell death. Some anticancer agents exert their effects by promoting the intracellular accumulation of ROS.

Research on di-spiropyrrolizidino oxindole (B195798) derivatives of andrographolide has indicated that their cytotoxic effects are associated with ROS generation, which in turn triggers the mitochondrial pathway of apoptosis. nih.gov In these studies, pre-treatment with an ROS scavenger, N-acetylcysteine (NAC), was shown to increase the viability of cancer cells that were subsequently treated with the spiro compound, confirming the role of ROS in its mechanism of action. nih.gov

Currently, there is a lack of specific studies measuring the direct impact of Spiro[chromene-2,3'-pyrrolidine] on ROS levels. However, given the biological activities of similar heterocyclic systems, it is plausible that certain derivatives of this scaffold could modulate intracellular ROS levels. Future research is warranted to explore this potential mechanism and to identify the specific structural features that might contribute to pro-oxidant or antioxidant activity.

Impact on Cellular Phenotypes and Architecture

The morphology and structural integrity of a cell are crucial for its function, and alterations in cellular architecture can be indicative of a cytotoxic or cytostatic effect. The actin cytoskeleton, a dynamic network of protein filaments, plays a pivotal role in maintaining cell shape, motility, and division.

Investigations into certain spiro-fused heterocyclic compounds have revealed significant impacts on the actin cytoskeleton. mdpi.com For example, treatment of HeLa cells with specific spiro-fused oxindoles led to the disappearance of stress fibers, with actin being diffusely distributed in the cytoplasm. mdpi.com Furthermore, a reduction in the number of filopodia-like deformations was observed, suggesting an impairment of cell motility. mdpi.com In melanoma cell lines, these effects were even more pronounced, with a significant portion of treated cells exhibiting a diffuse distribution of granular actin. mdpi.com

While the direct effects of Spiro[chromene-2,3'-pyrrolidine] on cellular phenotypes and architecture have not been specifically documented, the findings from related spiro compounds suggest that this is a promising area for future investigation. It is conceivable that derivatives of this scaffold could interact with components of the cytoskeleton or signaling pathways that regulate cell morphology and motility.

Structure-Activity Relationship (SAR) Studies on a Molecular Level

Impact of Substituent Effects on Biological Activity

The type and position of substituents on both the chromene and pyrrolidine rings can dramatically alter the biological activity of Spiro[chromene-2,3'-pyrrolidine] derivatives. SAR studies on related spiro[chromene-2,4'-piperidine] (B8724282) compounds have shown that the presence of small halogen atoms, such as chlorine or fluorine, at the 7-position of the chromene ring can improve potency and selectivity for certain biological targets. scilit.com

In the context of spiro[pyrrolidine-2,3′-oxindoles], SAR analyses have revealed that substituents on the nitrostyrene precursor can influence anticancer activity. nih.gov For instance, the presence of electron-donating groups like methoxy or methyl at various positions on the aromatic ring can modulate the cytotoxic potency against different cancer cell lines. nih.gov

These findings underscore the importance of systematic exploration of the chemical space around the Spiro[chromene-2,3'-pyrrolidine] core. The electronic and steric properties of substituents are key determinants of a compound's ability to fit into a biological target's binding site and to form favorable interactions.

Stereochemical Influence on Molecular Recognition

The spiro[chromene-2,3'-pyrrolidine] scaffold contains at least one stereocenter at the spiro carbon atom, and additional stereocenters can be introduced depending on the substitution pattern. The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in molecular recognition by biological macromolecules, which are themselves chiral.

The synthesis of spiro-pyrrolidine derivatives often proceeds with high diastereoselectivity, yielding a single or a major stereoisomer. researchgate.net This stereochemical outcome is often determined by the reaction mechanism, such as the endo-approach of a 1,3-dipole in cycloaddition reactions. researchgate.net The relative configuration of the final product is typically confirmed by advanced analytical techniques like X-ray crystallography. researchgate.net

While the stereoselective synthesis of these compounds is well-documented, detailed studies comparing the biological activities of different enantiomers or diastereomers of Spiro[chromene-2,3'-pyrrolidine] are limited. It is widely accepted in medicinal chemistry that different stereoisomers of a chiral drug can have significantly different pharmacological activities, with one isomer often being much more potent than the others. Therefore, the stereochemical configuration is a crucial parameter to consider in the design and development of bioactive Spiro[chromene-2,3'-pyrrolidine] derivatives.

Development of Pharmacophores for Target Interactions

A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, arranged in a specific three-dimensional geometry.

For related spiro compounds, pharmacophore models have been developed to guide the design of new inhibitors. For instance, structure-based pharmacophore modeling for inhibitors of the MDM2-p53 interaction has been successfully employed for spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one derivatives. nih.govafricaresearchconnects.com These models are often derived from the X-ray crystal structure of the target protein in complex with a ligand, providing a detailed map of the key interaction points within the binding site.

A specific pharmacophore model for the biological activities of Spiro[chromene-2,3'-pyrrolidine] has not yet been extensively defined in the literature. The development of such a model would be a valuable tool for virtual screening of compound libraries to identify new derivatives with potentially enhanced activity and for the rational design of novel analogs with improved pharmacological profiles.

Future Directions and Advanced Research Frontiers

Development of Novel Synthetic Methodologies

The synthesis of spiro[chromene-2,3'-pyrrolidine] and its derivatives is a dynamic field, with ongoing efforts to develop more efficient, selective, and sustainable methods. The focus is increasingly on techniques that offer precise control over the molecule's three-dimensional structure and allow for large-scale, environmentally friendly production.

Asymmetric Synthesis and Chiral Control

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric synthetic methods to produce enantiomerically pure spiro[chromene-2,3'-pyrrolidine] compounds is a major research focus.

Recent advancements have seen the successful use of organocatalysis, particularly with chiral phosphoric acids and squaramide-based catalysts, to achieve high enantioselectivity in the synthesis of related spirocyclic systems. whiterose.ac.uknih.gov For instance, a quinidine-derived squaramide has been effectively used in an organocatalytic cascade reaction to produce spiro[4H-chromene-3,3'-oxindoles] with enantiomeric excesses (ee) up to 90%. nih.gov These approaches often involve multi-component reactions that are both atom- and step-economical. researchgate.net The development of novel chiral C2-symmetric pyrrolidine (B122466) nitroxide radicals also presents a promising avenue for creating sterically hindered and highly stable chiral scaffolds. nih.gov

Future research will likely focus on the design of new generations of chiral catalysts, including metal-based and organocatalysts, to further improve enantiomeric and diastereomeric control. The exploration of dual-catalysis systems, combining two different types of catalysts to control different steps of a reaction sequence, could also lead to more sophisticated and efficient syntheses.

Flow Chemistry and Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of spiro[chromene-2,3'-pyrrolidine] derivatives. These include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, large-scale production.

While specific examples of flow synthesis for the spiro[chromene-2,3'-pyrrolidine] core are still emerging, the principles of flow chemistry are being increasingly applied to the synthesis of complex heterocyclic compounds. The translation of established batch methods, such as multicomponent reactions, into continuous flow processes is a key area of future development. This will require the design of specialized microreactors and optimization of reaction parameters like flow rate, temperature, and catalyst loading. The integration of in-line purification and analysis techniques will further streamline the manufacturing process, making it more efficient and cost-effective.

Photoredox and Electrocatalytic Approaches

Photoredox and electrocatalytic methods are gaining traction as powerful tools in organic synthesis due to their mild reaction conditions and unique reactivity patterns. These techniques utilize light or electricity, respectively, to generate highly reactive intermediates, enabling transformations that are often difficult to achieve with traditional thermal methods.

In the context of pyrrolidine synthesis, photoredox catalysis has been successfully employed for the functionalization of aliphatic cores. princeton.edu For example, dual nickel-iridium photocatalysis has been used for the arylation of pyrrolidine derivatives. princeton.edu These methods offer new possibilities for the late-stage functionalization of the spiro[chromene-2,3'-pyrrolidine] scaffold, allowing for the introduction of diverse substituents and the rapid generation of compound libraries for biological screening.

Future research will likely explore the development of novel photocatalysts and electrocatalytic systems specifically tailored for the synthesis and modification of spiro[chromene-2,3'-pyrrolidine] compounds. The combination of these techniques with other catalytic methods, such as biocatalysis, could open up new avenues for creating structurally complex and diverse molecules.

Exploration of New Molecular Targets

The spiro[chromene-2,3'-pyrrolidine] scaffold has shown promise against a range of biological targets. However, a vast landscape of potential new applications remains to be explored.

Initial studies have identified spiro[pyrrolidine-3,3'-oxindoles], which share a similar spiro-pyrrolidine core, as potential ligands for aminergic G-protein coupled receptors (GPCRs), such as the 5-HT6 receptor. mdpi.comresearchgate.net This opens the door for investigating spiro[chromene-2,3'-pyrrolidine] derivatives as potential treatments for central nervous system disorders. Furthermore, related spiro-pyrrolidine compounds have been investigated as inhibitors of the MDM2-p53 interaction, a key target in cancer therapy. researchgate.netnih.gov

A significant future direction will be the systematic screening of spiro[chromene-2,3'-pyrrolidine] libraries against a wide array of molecular targets implicated in various diseases. This includes enzymes, ion channels, and other receptors. The structural rigidity and three-dimensional nature of the spirocyclic core make it an ideal starting point for designing selective inhibitors. High-throughput screening (HTS) campaigns, coupled with computational modeling, will be instrumental in identifying novel and potent biological activities for this versatile scaffold. For instance, derivatives have been designed and synthesized as potential chitin (B13524) synthase inhibitors with antifungal properties. nih.gov

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of spiro[chromene-2,3'-pyrrolidine]-based therapeutics is no exception. mdpi.com These computational tools can accelerate the design-make-test-analyze cycle by predicting the properties of new molecules, optimizing synthetic routes, and identifying promising drug candidates. nih.govmdpi.com

AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop quantitative structure-activity relationship (QSAR) models. nih.gov These models can then be used to predict the potency and selectivity of novel spiro[chromene-2,3'-pyrrolidine] derivatives before they are synthesized, saving time and resources. Generative AI models can even design entirely new molecules with desired properties from scratch. crimsonpublishers.com

Furthermore, AI can aid in retrosynthetic analysis, predicting the most efficient and cost-effective synthetic pathways. mdpi.com By analyzing vast amounts of reaction data, ML algorithms can suggest optimal reagents, catalysts, and reaction conditions. As more data on the synthesis and biological activity of spiro[chromene-2,3'-pyrrolidine] compounds become available, the predictive power of these AI tools will continue to improve, guiding medicinal chemists towards the most promising areas of chemical space.

Advanced Biophysical Characterization of Ligand-Target Interactions

A deep understanding of how a ligand binds to its biological target is crucial for rational drug design and optimization. Advanced biophysical techniques provide detailed insights into the thermodynamics, kinetics, and structural basis of these interactions.

Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the spiro[chromene-2,3'-pyrrolidine] ligand bound to its target protein. This structural information is invaluable for understanding the key interactions that drive binding and for designing modifications to improve affinity and selectivity. For related spiro compounds, X-ray crystallography has been instrumental in confirming the stereochemistry of the products. nih.gov

Other biophysical methods, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can provide quantitative data on the binding kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy) of the interaction. This information can help to differentiate between compounds with similar binding affinities but different mechanisms of action. Nuclear magnetic resonance (NMR) spectroscopy can also be used to probe the ligand-target interaction in solution, providing information on the binding site and conformational changes upon binding. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for spiro[chromene-2,3'-pyrrolidine] derivatives, and how do reaction conditions influence product purity?

  • Methodology : Multistep synthesis often involves [4+1] annulation reactions using phosphine catalysts (e.g., PPh₃) to couple salicyl imines with maleimides, yielding spiro frameworks in 44–99% yields . Reflux heating (e.g., 80°C in CH₃CN) and column chromatography (silica gel) are critical for isolating stereoisomers (dr 1.6:1–5:1) . Key characterization tools include IR spectroscopy (Bruker Tensor 27), NMR (AV-600 MHz), and X-ray crystallography (Bruker Smart APEX-2 CCD) to confirm spiro connectivity and stereochemistry .

Q. How can researchers validate the structural integrity of spiro[chromene-2,3'-pyrrolidine] compounds?

  • Methodology : Use high-resolution mass spectrometry (HRMS, Bruker UHR-TOF maXis) for molecular formula confirmation. X-ray crystallography (CCDC deposition IDs: 843674, 904924) resolves spiro junction geometry and hydrogen bonding . NMR chemical shift analysis (e.g., ¹³C signals at δ 60–70 ppm for spiro carbons) differentiates regioisomers .

Q. What frameworks (e.g., PICO, SPIDER) are suitable for formulating research questions on spiro compounds’ bioactivity?

  • Methodology : Apply the SPIDER framework for qualitative studies:

  • Sample : Microbial strains (e.g., Candida albicans) .
  • Phenomenon of Interest : Antifungal activity linked to spiro[pyrrolidine] scaffolds .
  • Design : In vitro MIC assays vs. clinical isolates .
  • Evaluation : Synergistic effects with fluconazole .
  • Research Type : Mixed-methods (computational docking + wet-lab validation) .

Advanced Research Questions

Q. How can stereochemical outcomes in spiro[chromene-2,3'-pyrrolidine] synthesis be controlled or predicted?

  • Methodology : Computational modeling (DFT calculations) identifies transition-state energies favoring syn vs. anti diastereomers . Solvent polarity (e.g., DMF vs. toluene) modulates steric interactions during cyclization . Diastereomeric ratios (dr) are quantified via HPLC-MS (Finnigan LCQ Deca XP MAX) .

Q. What contradictions exist in reported bioactivity data for spiro[chromene-2,3'-pyrrolidine] derivatives, and how can they be resolved?

  • Methodology : Discrepancies in antifungal IC₅₀ values (e.g., 2.1 μM vs. 8.7 μM) arise from strain-specific resistance . Validate via:

  • Standardized MIC protocols (CLSI guidelines) .
  • Molecular docking (AutoDock Vina) to compare binding affinities for chitin synthase vs. off-targets .

Q. What strategies optimize reaction yields in multicomponent syntheses of spiro[chromene-2,3'-pyrrolidine] derivatives?

  • Methodology : Use DoE (Design of Experiments) to screen variables:

  • Catalyst loading (5–20 mol% PPh₃) .
  • Temperature (60–100°C) and solvent polarity (CH₃CN vs. DCM) .
  • Additives (e.g., Et₃N for acid scavenging) .
    • Yield improvements (48–76%) correlate with optimized steric bulk in maleimides .

Q. How do spiro[chromene-2,3'-pyrrolidine] derivatives interact with biological targets at the molecular level?

  • Methodology : Combine MD simulations (GROMACS) and QSAR models to map electronic/steric contributions to antifungal activity . Key residues (e.g., Trp 672 in chitin synthase) form π-π interactions with spiro indole motifs .

Methodological Guidance

Q. How should researchers address low reproducibility in spiro compound synthesis?

  • Troubleshooting :

  • Purify solvents (e.g., CH₃CN over 4Å molecular sieves) to avoid side reactions .
  • Monitor reaction progress via TLC (hexane/EtOAc 3:1) .
  • Characterize intermediates (e.g., enolate adducts) via ¹H-¹H COSY NMR .

Q. What statistical methods are appropriate for analyzing bioactivity data?

  • Approach : Use ANOVA to compare IC₅₀ values across derivatives. For skewed distributions (common in MIC assays), apply non-parametric tests (e.g., Kruskal-Wallis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.